1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride
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Overview
Description
1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3. It is primarily used in research and development within the fields of organic synthesis and medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride can be synthesized through a multi-step process involving the reaction of 2-methylpyrimidine with ethylamine. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions to form different substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines and amine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of new pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is employed in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
- 1-(5-Methylpyrimidin-2-yl)ethan-1-amine
- N-(2-Aminoethyl)piperidine
- 1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride .
Uniqueness: 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-(2-methylpyrimidin-5-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5(8)7-3-9-6(2)10-4-7;;/h3-5H,8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGAEYQGGCYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C(C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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